molecular formula C12H18ClNO2 B1284358 Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride CAS No. 502842-11-7

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

Cat. No. B1284358
CAS RN: 502842-11-7
M. Wt: 243.73 g/mol
InChI Key: AFLSWTQHHLZTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is a chemical compound with the empirical formula C12H18ClNO2 . It has a molecular weight of 243.73 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is NC(CC(OCC)=O)C1=CC©=CC=C1.Cl . This notation provides a way to represent the structure of the compound in text format. The InChI key for the compound is AFLSWTQHHLZTNF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the sources I found.

Scientific Research Applications

Anti-Gastric Cancer Activity

This compound has been studied for its potential in treating gastric cancer. A study has shown that it exhibits in vitro anticancer activity against human gastric cancer cell lines such as SGC-790, MKN-4, and MKN45 . The compound’s structure was characterized by IR, 1H NMR, and single crystal X-ray crystallography, and molecular docking studies were utilized to clarify its structure–activity relationship .

Intermediate in Dabigatran Etexilate Synthesis

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride serves as an important intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases . The synthesis route involves multiple steps, starting from 4-(methylamino)-3-nitrobenzoic acid and leading to the final compound through a series of reactions .

Heterocyclic Compound Synthesis

The compound is used in the synthesis of new heterocyclic compounds designed for various medicinal applications. Its synthesis involves a multiple-step process, which is crucial for creating compounds with potential therapeutic effects .

Crystallography Studies

Due to its complex structure, Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is a subject of interest in crystallography studies. These studies help in understanding the molecular and crystal structure, which is essential for drug design and development .

Molecular Docking Studies

Molecular docking studies are performed with this compound to predict its interaction with other molecules, which is vital for drug discovery and design. These studies help in predicting the efficacy and potential side effects of new drugs .

Pharmacological Research

As an intermediate in pharmacological compounds, Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is used in research to develop new drugs with improved efficacy and reduced side effects for various diseases .

properties

IUPAC Name

ethyl 3-amino-3-(3-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10;/h4-7,11H,3,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLSWTQHHLZTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

CAS RN

502842-11-7
Record name Benzenepropanoic acid, β-amino-3-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502842-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.